18-Bromooctadecanoic acid
Overview
Description
18-Bromooctadecanoic acid, also known as 18-bromo-stearic acid, is a long-chain fatty acid with the chemical formula C18H35BrO2. It is a brominated derivative of stearic acid and is characterized by the presence of a bromine atom at the 18th carbon position. This compound is a solid at room temperature and is typically used in organic synthesis and various industrial applications .
Mechanism of Action
Biochemical Pathways
18-Bromo-octadecanoic acid is part of the class of compounds known as octadecanoids . These are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids that encompass potent lipid mediators . They are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 18-Bromo-octadecanoic acid are not fully understood due to the limited research available. It is known that 18-Bromo-octadecanoic acid can serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production synthesis processes .
Cellular Effects
The specific cellular effects of 18-Bromo-octadecanoic acid are currently unknown due to the lack of extensive research on this compound. It is known that similar fatty acids play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of 18-Bromo-octadecanoic acid is not well-studied. It is known that similar fatty acids can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 18-Bromo-octadecanoic acid at different dosages in animal models are not well-documented due to the lack of extensive research on this compound. Similar fatty acids have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 18-Bromo-octadecanoic acid are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 18-Bromo-octadecanoic acid within cells and tissues are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 18-Bromo-octadecanoic acid and its effects on activity or function are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
18-Bromooctadecanoic acid can be synthesized through the bromination of stearic acid. One common method involves the reaction of stearic acid with bromine in the presence of a catalyst. The reaction typically takes place in an organic solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the bromination is complete .
Industrial Production Methods
In industrial settings, this compound can be produced by the bromination of stearic acid derived from natural sources such as palm oil. The process involves the extraction of stearic acid from palm oil, followed by its bromination using bromine or hydrogen bromide. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
18-Bromooctadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to form octadecanoic acid.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with a hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromine atom.
Major Products
Substitution: Formation of 18-hydroxyoctadecanoic acid.
Reduction: Formation of octadecanoic acid.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
18-Bromooctadecanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a flame retardant and as an additive in lubricants and coatings.
Comparison with Similar Compounds
18-Bromooctadecanoic acid can be compared with other brominated fatty acids and long-chain fatty acids:
18-Chlorooctadecanoic acid: Similar in structure but contains a chlorine atom instead of bromine. It has different reactivity and applications.
Stearic acid: The non-brominated parent compound, widely used in various industries but lacks the specific reactivity conferred by the bromine atom.
18-Iodooctadecanoic acid: Contains an iodine atom, which can lead to different chemical properties and reactivity compared to the bromine derivative.
These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the bromine atom, making it valuable for certain applications in research and industry.
Properties
IUPAC Name |
18-bromooctadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDAIZFMQYOAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415621 | |
Record name | 18-bromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2536-38-1 | |
Record name | 18-bromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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